Home > Products > Screening Compounds P38308 > ent-Montelukast Sodium Salt
ent-Montelukast Sodium Salt - 190078-45-6

ent-Montelukast Sodium Salt

Catalog Number: EVT-1483181
CAS Number: 190078-45-6
Molecular Formula: C₃₅H₃₅ClNNaO₃S
Molecular Weight: 608.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“ent-Montelukast Sodium Salt” is the S-enantiomer of Montelukast . It is also referred to as MK-0476 . These are compounds generated by the body that have the potential to induce inflammation within the air passages . It has been employed in various studies, including investigations into the impact of leukotrienes on airway inflammation and bronchoconstriction .


Synthesis Analysis

The synthesis of Montelukast Sodium involves several steps. One study demonstrated the ICS sparing potential of Montelukast . Another study discussed the synthesis, characterization, spectral, thermal analysis, and biological activity of Montelukast Sodium and its metal complexes . A patent also described a process for the preparation of Montelukast Sodium .


Molecular Structure Analysis

The molecular structure of Montelukast Sodium has been analyzed in several studies . The unit cell contains two symmetry-independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds .


Chemical Reactions Analysis

A study has developed a method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .

1. Montelukast* Compound Description: Montelukast, chemically described as [R -(E )]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor [, , ]. It is used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies []. * Relevance: Montelukast is the free acid form of ent-Montelukast Sodium Salt. The sodium salt, ent-Montelukast Sodium, is the form commonly used in pharmaceutical formulations due to its improved water solubility and bioavailability.

2. Montelukast 4-Halo-Benzyl Amine Salts* Compound Description: These salts are a series of novel montelukast derivatives synthesized and studied as potential alternatives to the sodium salt [, ]. They are characterized by the presence of a 4-halo-benzyl amine group attached to the montelukast molecule.* Relevance: These salts are structurally related to ent-Montelukast Sodium Salt through modifications of the carboxylic acid group. The use of different 4-halo-benzyl amines allows for the exploration of structure-activity relationships and the potential development of salts with improved physicochemical or pharmacological properties.

3. Montelukast Dicyclohexylamine Salt* Compound Description: This salt is an intermediate in the synthesis of high-purity montelukast sodium [, ]. It is formed by reacting montelukast free acid with dicyclohexylamine.* Relevance: Structurally similar to ent-Montelukast Sodium Salt, the dicyclohexylamine salt is significant due to its role in the purification process of montelukast. Its formation and subsequent conversion to the sodium salt help in achieving a highly pure final product.

4. Montelukast Di-n-Propylamine Salt* Compound Description: This salt serves as another crucial intermediate in the multi-step synthesis of ent-Montelukast Sodium Salt [, , ]. * Relevance: This salt highlights the common practice in organic chemistry of utilizing various salt forms of a compound to facilitate purification or direct the synthesis towards the desired final product.

5. Montelukast 2-Amino-1-butanol Salt* Compound Description: Utilized as an intermediate during the preparation of high-purity ent-Montelukast Sodium Salt []. * Relevance: This salt underscores the significance of exploring and utilizing different salt forms to enhance the efficiency of synthetic routes and to achieve the desired purity levels for pharmaceutical compounds.

6. (E)-3‐[[[3‐[2‐(7‐chloro‐2‐quinolinyl)ethenyl]phenyl]‐[[3‐dimethylamino)‐3‐oxopropyl]thio]methyl]thio]‐propanoic acid, Sodium Salt * Compound Description: This compound serves as an analog of montelukast in studies investigating the mechanism of action of montelukast on eosinophil adhesion [].* Relevance: While sharing structural similarities with ent-Montelukast Sodium Salt, particularly in the quinoline and phenyl rings, this analog differs in its side chain composition, offering insights into the structure-activity relationships crucial for montelukast's biological effects.

Overview

ent-Montelukast Sodium Salt is a sodium salt form of montelukast, a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. Montelukast is known for its ability to inhibit the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and allergic responses. The sodium salt form enhances the compound's solubility and bioavailability, making it suitable for pharmaceutical formulations.

Source

Montelukast was originally developed by Merck & Co. and has been marketed under various brand names, including Singulair. It is synthesized from specific chemical precursors through various chemical processes that yield both the free acid and its sodium salt.

Classification

ent-Montelukast Sodium Salt falls under the classification of pharmaceutical compounds specifically categorized as leukotriene receptor antagonists. It is also considered a member of the broader class of anti-inflammatory drugs.

Synthesis Analysis

Methods

The synthesis of ent-Montelukast Sodium Salt typically involves several steps, beginning with the preparation of montelukast free acid. The primary methods include:

  1. Dissolution: Montelukast free acid is dissolved in methanol at elevated temperatures (40-55 °C).
  2. Neutralization: A sodium hydroxide solution in ethanol is added to the mixture, followed by mixing for approximately 30 minutes.
  3. Solvent Removal: The solvents are removed under reduced pressure at temperatures below 40 °C to yield a residue.
  4. Extraction: The residue is dissolved in toluene and precipitated into n-heptane, resulting in the formation of ent-Montelukast Sodium Salt .

Technical Details

The synthesis can also involve purification steps to remove impurities through crystallization processes from different solvents, ensuring that only pharmaceutically acceptable salts are produced .

Molecular Structure Analysis

Structure

The molecular formula for ent-Montelukast Sodium Salt is C35H35ClNNaO3SC_{35}H_{35}ClNNaO_3S. The compound features a complex structure with multiple functional groups, including a carboxylate group that facilitates its solubility as a sodium salt.

Data

  • Molecular Weight: Approximately 608.18 g/mol
  • Chemical Structure: The structure includes a chlorinated quinoline moiety, which contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

ent-Montelukast Sodium Salt can undergo various chemical reactions typical for organic compounds, including:

  1. Hydrolysis: In aqueous environments, it can revert back to montelukast free acid.
  2. Degradation: Exposure to light and heat can lead to instability and formation of photoproducts .

Technical Details

The stability of montelukast in solution can be affected by environmental factors such as pH and temperature, which may lead to structural changes or degradation over time.

Mechanism of Action

Process

The mechanism by which ent-Montelukast Sodium Salt exerts its effects involves:

  1. Leukotriene Receptor Blockade: It selectively binds to cysteinyl leukotriene receptors (CysLT1), preventing leukotrienes from exerting their pro-inflammatory effects.
  2. Reduction of Inflammation: By inhibiting these receptors, it decreases bronchoconstriction and mucus secretion associated with asthma and allergic rhinitis.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its sodium salt form; it has improved solubility compared to its free acid counterpart.

Chemical Properties

  • Stability: Sensitive to light; degradation can occur under prolonged exposure.
  • pH Range: Optimal stability at neutral pH levels.

Relevant data indicate that formulations containing ent-Montelukast Sodium Salt maintain stability under controlled conditions, enhancing its therapeutic efficacy .

Applications

Scientific Uses

ent-Montelukast Sodium Salt is primarily utilized in:

  • Pharmaceutical Formulations: As an active ingredient in medications for asthma and allergic rhinitis management.
  • Research Applications: Investigated for potential use in other inflammatory conditions due to its mechanism of action against leukotrienes.

Properties

CAS Number

190078-45-6

Product Name

ent-Montelukast Sodium Salt

IUPAC Name

sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Molecular Formula

C₃₅H₃₅ClNNaO₃S

Molecular Weight

608.17

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

Synonyms

1-[[[(1S)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Sodium Salt; L 768232;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.